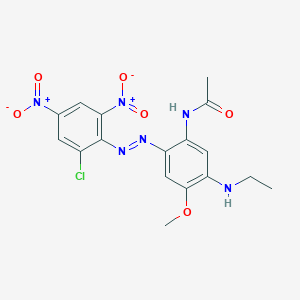

2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(ethylamino)-4'-methoxyacetanilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

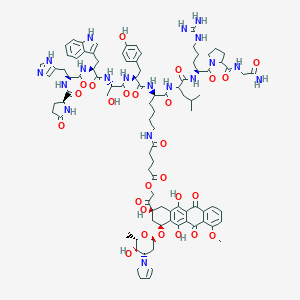

2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(ethylamino)-4'-methoxyacetanilide, commonly known as CDM, is a chemical compound that has been widely used in scientific research. CDM is a derivative of the popular drug acetaminophen and has been used as a tool to study various biological processes.

Mecanismo De Acción

CDM works by covalently modifying the target molecule, which can be a protein, enzyme, or receptor. The modification occurs through the formation of a covalent bond between the nitro group of CDM and the amino acid residues of the target molecule. This modification can affect the function of the target molecule, leading to changes in biological processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of CDM depend on the target molecule being modified. For example, modification of the enzyme acetylcholinesterase by CDM can lead to inhibition of its activity, which can affect the breakdown of acetylcholine in the nervous system. Modification of the receptor CXCR4 by CDM can affect its binding to ligands, which can affect immune response and cancer metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CDM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing it to modify intracellular targets. It is also stable and can be stored for long periods of time. However, CDM has limitations as well. It can modify multiple amino acid residues in a target molecule, making it difficult to identify the specific site of modification. Additionally, CDM can modify non-specific targets, leading to off-target effects.

Direcciones Futuras

For the use of CDM include the development of selective derivatives and the study of disease-related targets.

Métodos De Síntesis

CDM can be synthesized by reacting 2-chloro-4,6-dinitroaniline with 5-ethylamino-2-methoxybenzoic acid followed by acetylation of the amino group. The resulting compound is then coupled with diazonium salt of 2-hydroxy-4-methoxyacetanilide to form CDM.

Aplicaciones Científicas De Investigación

CDM has been used as a tool to study various biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand binding. It has been used to study the interaction between the protein kinase CK2 and its substrate, the tumor suppressor protein p53. CDM has also been used to study the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system. Additionally, CDM has been used to study the binding of ligands to the G protein-coupled receptor CXCR4, a receptor involved in immune response and cancer metastasis.

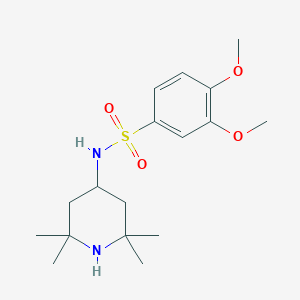

Propiedades

Número CAS |

170778-70-8 |

|---|---|

Nombre del producto |

2'-(2-Chloro-4,6-dinitrophenylazo)-5'-(ethylamino)-4'-methoxyacetanilide |

Fórmula molecular |

C17H17ClN6O6 |

Peso molecular |

436.8 g/mol |

Nombre IUPAC |

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(ethylamino)-4-methoxyphenyl]acetamide |

InChI |

InChI=1S/C17H17ClN6O6/c1-4-19-14-7-12(20-9(2)25)13(8-16(14)30-3)21-22-17-11(18)5-10(23(26)27)6-15(17)24(28)29/h5-8,19H,4H2,1-3H3,(H,20,25) |

Clave InChI |

QXLFBJPUEXMTMJ-UHFFFAOYSA-N |

SMILES |

CCNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |

SMILES canónico |

CCNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)

![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)

![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)

![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)